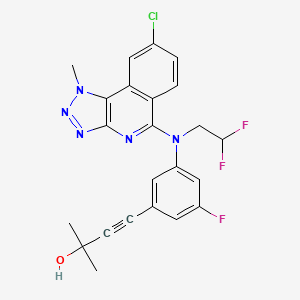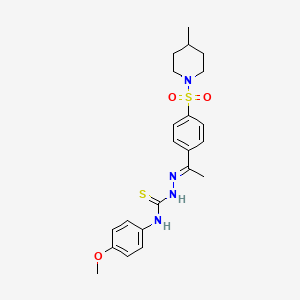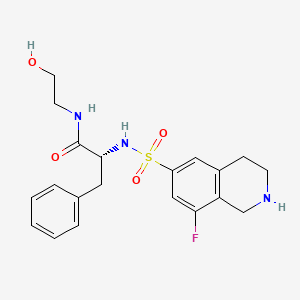
Setd7-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Setd7-IN-1 is a chemical compound known for its role as an inhibitor of the histone lysine methyltransferase enzyme SETD7. This enzyme is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Setd7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to build the core molecular framework.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and control. The goal is to achieve consistent quality and high efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Setd7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Setd7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SETD7 in cancer progression and to develop potential therapeutic strategies targeting this enzyme.
Regenerative Medicine: The compound is used to explore the differentiation of stem cells and the potential for regenerative therapies.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting SETD7 and related pathways.
Mécanisme D'action
Setd7-IN-1 exerts its effects by inhibiting the activity of the histone lysine methyltransferase enzyme SETD7. This enzyme is responsible for the monomethylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting SETD7, this compound can alter the methylation status of histones, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Setd7-IN-1 is similar to other histone lysine methyltransferase inhibitors, such as PFI-2. it has unique properties that make it distinct:
Selectivity: This compound exhibits high selectivity for SETD7 compared to other methyltransferases.
Potency: It has a potent inhibitory effect with an IC50 value of 0.96 ± 0.10 µM.
Chemical Structure: The specific functional groups and molecular framework of this compound contribute to its unique inhibitory properties.
List of Similar Compounds
- PFI-2
- Sinefungin
- GSK591
- EPZ004777
Propriétés
Formule moléculaire |
C20H24FN3O4S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
(2R)-2-[(8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)sulfonylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-12-16(11-15-6-7-22-13-17(15)18)29(27,28)24-19(20(26)23-8-9-25)10-14-4-2-1-3-5-14/h1-5,11-12,19,22,24-25H,6-10,13H2,(H,23,26)/t19-/m1/s1 |
Clé InChI |
UWXYTGRBDQRKIP-LJQANCHMSA-N |
SMILES isomérique |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCCO |
SMILES canonique |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


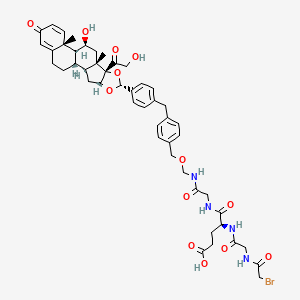

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

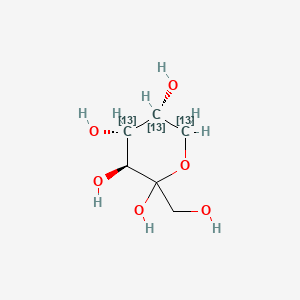

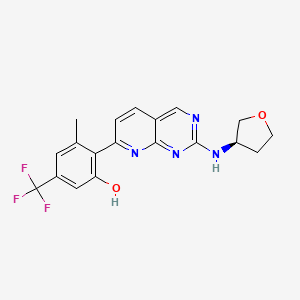
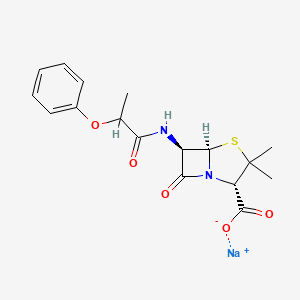

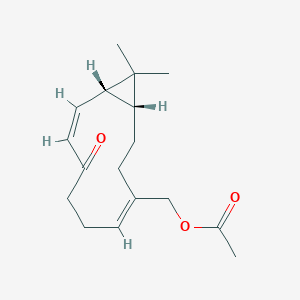
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

